molecular formula C13H10ClFN2O B1358244 N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide CAS No. 926245-27-4

N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide

Cat. No.: B1358244
CAS No.: 926245-27-4
M. Wt: 264.68 g/mol
InChI Key: FKPAYSRMNZJEBS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction Reactions: Reducing agents like sodium borohydride or catalytic hydrogenation under mild conditions.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized products with additional oxygen-containing functional groups.
  • Reduced products with amino groups replacing nitro groups.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant and Anti-Alcohol Properties
N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide has been investigated for its potential as a precursor in synthesizing water-soluble ureides, which can enhance the therapeutic efficacy of existing drugs. A notable application is its modification of galodif, an anticonvulsant and anti-alcohol drug, to improve solubility and bioavailability. The acylation process with succinic anhydride in the presence of acids yielded a derivative with significantly increased water solubility, facilitating faster therapeutic action and the development of liquid drug formulations.

Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting glucosidase enzymes. Research indicates that derivatives of this compound exhibit selective inhibition, which is crucial for developing antidiabetic medications. For instance, a related compound demonstrated an IC50 value of 1.47 ± 0.05 μM against α-glucosidase, showcasing its potential in managing blood sugar levels .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a vital building block in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution reactions, leading to products with diverse chemical properties. This versatility is essential for researchers aiming to create novel compounds for pharmaceutical applications.

Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological processes and potentially leading to therapeutic effects.

Case Studies

Case Study: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives from this compound revealed significant biological activities. The synthesized compounds were evaluated for their inhibitory effects on various enzymes, highlighting their potential as therapeutic agents. The results indicated that structural modifications could enhance biological efficacy while maintaining favorable pharmacokinetic properties .

Data Table: Summary of Applications and Findings

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticonvulsant drug modificationImproved water solubility enhances therapeutic effects
Organic SynthesisBuilding block for complex organic moleculesVersatile reactions yield diverse derivatives
Biological ActivityEnzyme inhibition studiesSignificant inhibition of α-glucosidase observed
Case StudiesEvaluation of synthesized derivativesEnhanced biological activity through structural modifications

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
  • N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Uniqueness: N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms in its structure, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an amino group, a chlorophenyl moiety, and a fluorobenzene structure. This combination is believed to influence its biological activity by enhancing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to modulate the activity of various molecular targets, leading to diverse biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain pathogens, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

  • Cell Line Studies : The compound exhibited cytotoxicity against solid tumor cell lines with IC50 values indicating significant inhibitory effects. For instance, it showed potent activity against HepG2 liver cancer cells, with IC50 values comparable to established anticancer agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG21.30
MCF76.55
HCT11610.76
K5620.94

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have indicated that this compound can inhibit the growth of certain bacterial strains, although specific data on the spectrum of activity remains limited.

Case Studies

  • Antitumor Efficacy : A study focusing on the compound's effects on HepG2 cells revealed that it not only inhibited cell growth but also induced apoptosis through G2/M phase arrest . This mechanism suggests its potential utility in combination therapies with other chemotherapeutic agents.
  • Synergistic Effects : Research has shown that combining this compound with other anticancer drugs like taxol enhances its efficacy, indicating potential for use in multi-drug regimens .

Comparative Analysis

When compared to similar compounds such as N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide, this compound demonstrates unique properties due to the presence of fluorine and chlorine substituents, which may affect both its reactivity and biological interactions.

Table 2: Comparison with Related Compounds

CompoundKey FeaturesBiological Activity
This compoundContains both fluorine and chlorineAnticancer, antimicrobial
N-(3-Amino-4-chlorophenyl)-4-chlorobenzamideSimilar structure but lacks fluorineLimited data on biological activity

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPAYSRMNZJEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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